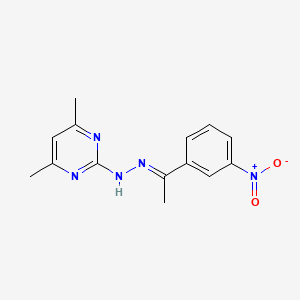![molecular formula C16H11ClN2O3S B5785667 N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)
N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mecanismo De Acción
N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide binds irreversibly to BTK, inhibiting its activity and blocking the downstream signaling pathways that are essential for B-cell survival and proliferation. This leads to apoptosis and growth inhibition of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the release of inflammatory cytokines from activated mast cells, and to reduce the severity of allergic reactions in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its irreversible binding to BTK may limit its use in certain experimental settings, where reversible inhibition is preferred. In addition, the synthesis of this compound is complex and may be challenging for some laboratories.
Direcciones Futuras
There are several potential future directions for research on N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. One area of interest is the development of combination therapies, where this compound is used in combination with other drugs to enhance its antitumor activity. Another area of interest is the investigation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, the development of new BTK inhibitors with improved pharmacokinetic properties and reduced toxicity is an ongoing area of research.
Métodos De Síntesis
The synthesis of N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitroaniline with 2-thiophenecarboxylic acid to give the corresponding amide. This is followed by reduction of the nitro group to an amino group, and subsequent acylation with furan-2-carboxylic acid chloride to give the final product.
Aplicaciones Científicas De Investigación
N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, and has shown potent antitumor activity. In a study published in the journal Blood, this compound was shown to induce apoptosis (programmed cell death) in CLL cells, and to inhibit the growth of MCL cells in vitro and in vivo. Another study published in the same journal demonstrated that this compound could overcome resistance to other BTK inhibitors in CLL cells.
Propiedades
IUPAC Name |
N-[4-chloro-3-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-6-5-10(18-15(20)13-3-1-7-22-13)9-12(11)19-16(21)14-4-2-8-23-14/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESFTZGOLAJHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)


![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)